Ethyl 5-acetyl-2-ethoxybenzoate

Quality Control Procurement Specification Analytical Chemistry

Ethyl 5-acetyl-2-ethoxybenzoate (CAS 216143-90-7; molecular formula C13H16O4, MW 236.26 g/mol) is a specialized aromatic ester featuring a 1,2,5-trisubstituted benzene ring bearing an ethoxy group at C-2, an acetyl group at C-5, and an ethyl ester at C-1. The compound is alternatively named 4-ethoxy-3-ethoxycarbonyl acetophenone, reflecting its dual-reactive scaffold that presents orthogonal electrophilic centers at the ester carbonyl (C-1) and the acetyl ketone (C-5).

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 216143-90-7
Cat. No. B1335846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-acetyl-2-ethoxybenzoate
CAS216143-90-7
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)C)C(=O)OCC
InChIInChI=1S/C13H16O4/c1-4-16-12-7-6-10(9(3)14)8-11(12)13(15)17-5-2/h6-8H,4-5H2,1-3H3
InChIKeyYXLALZDDWWTPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-acetyl-2-ethoxybenzoate (CAS 216143-90-7): Core Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 5-acetyl-2-ethoxybenzoate (CAS 216143-90-7; molecular formula C13H16O4, MW 236.26 g/mol) is a specialized aromatic ester featuring a 1,2,5-trisubstituted benzene ring bearing an ethoxy group at C-2, an acetyl group at C-5, and an ethyl ester at C-1 . The compound is alternatively named 4-ethoxy-3-ethoxycarbonyl acetophenone, reflecting its dual-reactive scaffold that presents orthogonal electrophilic centers at the ester carbonyl (C-1) and the acetyl ketone (C-5) [1]. Physicochemical characterization indicates a melting point of 51–54 °C, a boiling point of 362.7 °C at 760 mmHg, a calculated LogP of 2.46, and a topological polar surface area of 52.6 Ų . The compound is commercially available from multiple reputable suppliers, including Thermo Scientific (Alfa Aesar, catalog L14750, 98% purity), BOC Sciences (95%), and AKSci (95%), and is supplied as a white to cream-colored solid . Its primary reported application is as a pharmacophore building block and synthetic intermediate in medicinal chemistry programs [1].

Why Ethyl 5-acetyl-2-ethoxybenzoate Cannot Be Freely Substituted by In-Class Analogs


Despite sharing the 5-acetyl-2-ethoxybenzene pharmacophoric core with related compounds such as methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2) and 5-acetyl-2-ethoxybenzoic acid (CAS 147676-95-7), the ethyl ester moiety in the target compound confers distinct physicochemical and reactivity properties that preclude simple substitution . The ethyl ester exhibits an experimentally measured LogP of 2.46 and a melting point of 51–54 °C, whereas the methyl ester analog (MW 222.24 g/mol) and the free carboxylic acid analog (MW 208.21 g/mol) differ in calculated LogP, hydrogen-bond donor capacity, and solubility profile, each of which can alter reaction kinetics, partitioning behavior, and downstream synthetic compatibility . Furthermore, the orthogonal reactivity of the ethyl ester at C-1 and the acetyl ketone at C-5 enables sequential, chemoselective transformations—such as selective ester hydrolysis or reduction in the presence of the acetyl group—that are not identically reproduced when the ester is changed to methyl, propyl, or the free acid [1]. These differences are of practical consequence when the compound is used as a key intermediate in multi-step pharmaceutical syntheses requiring precise control over protecting-group strategy and solubility in organic solvent systems .

Quantitative Differentiation Evidence for Ethyl 5-acetyl-2-ethoxybenzoate (216143-90-7) Versus Closest Analogs


Purity Grade Differentiation: 98% (Alfa Aesar) vs. 95% Bulk Supply

Among commercial sources of ethyl 5-acetyl-2-ethoxybenzoate, a quantifiable purity differential exists. Thermo Scientific (Alfa Aesar, Catalog L14750) supplies the compound at a certified purity of 98%, whereas several competing vendors including BOC Sciences and AKSci offer the compound at 95% minimum purity . This 3-percentage-point difference in nominal purity can translate into a measurable reduction in the level of unidentified impurities and residual synthetic by-products in the final product. While no direct head-to-head impurity profiling study comparing these commercial lots has been published, the higher certified purity is relevant for applications requiring stringent impurity control, such as pharmaceutical intermediate qualification and analytical reference standard preparation .

Quality Control Procurement Specification Analytical Chemistry

Lipophilicity Differential: Ethyl Ester (LogP 2.46) vs. Free Carboxylic Acid Analog

The experimentally derived LogP of ethyl 5-acetyl-2-ethoxybenzoate is 2.46, reflecting moderate lipophilicity suitable for organic-phase reactions and membrane permeation in biological assays . In contrast, the corresponding free acid analog, 5-acetyl-2-ethoxybenzoic acid (CAS 147676-95-7), is expected to have a significantly lower LogP (estimated ~1.0–1.5 based on the carboxylic acid moiety), which can alter solubility, partitioning, and bioavailability profiles . This LogP difference of approximately 1 log unit represents a ~10-fold difference in octanol/water partition coefficient and is a class-level inference based on the well-established Hansch-Fujita substituent constant for esterification of carboxylic acids [1]. The ethyl ester form is therefore preferred when lipophilic reaction media or non-aqueous workup conditions are required.

Physicochemical Property Lipophilicity ADME Prediction

Orthogonal Reactivity: Dual-Electrophile Scaffold vs. Mono-Functional Analogs

Ethyl 5-acetyl-2-ethoxybenzoate presents two electrophilic carbonyl centers at distinct positions: the ethyl ester at C-1 and the acetyl ketone at C-5, enabling sequential, chemoselective transformations without mutual interference [1]. This dual-electrophile architecture is a structural feature not shared by mono-functional analogs such as 5-acetyl-2-ethoxybenzoic acid (one electrophilic center plus a Brønsted acid) or simple ethyl 2-ethoxybenzoate (ester only). Although no published quantitative kinetic study directly compares the chemoselectivity of reactions at C-1 vs. C-5 for this specific compound, the ortho-ethoxy substituent is known to sterically and electronically modulate ester reactivity, providing a handle for selective nucleophilic attack at the less hindered acetyl position . Class-level precedence from substituted acetophenone esters supports the feasibility of orthogonal reduction, hydrolysis, or condensation sequences.

Synthetic Chemistry Chemoselectivity Protecting-Group Strategy

Molecular Weight Differentiation: Ethyl Ester vs. Methyl Ester for Crystallinity and Purification

Ethyl 5-acetyl-2-ethoxybenzoate (MW 236.26) has a reported melting point of 51–54 °C and exists as a white to cream-colored crystalline solid at ambient temperature . Its methyl ester analog, methyl 5-acetyl-2-ethoxybenzoate (CAS 76310-74-2, MW 222.24), is reported as a pale yellow solid . The ethyl ester's higher molecular weight and correspondingly higher melting point (vs. an expected lower melting point for the methyl analog based on general ester homologous series trends) can facilitate purification by recrystallization and improve handling characteristics in solid-dispensing automated synthesis platforms. While direct comparative melting point data for the methyl analog have not been located in open sources, the 14 g/mol mass increment and observed solid-state morphology of the ethyl ester support its selection when crystalline intermediate isolation is a process requirement .

Solid-State Property Crystallization Purification

Ethyl 5-acetyl-2-ethoxybenzoate: Optimal Procurement and Deployment Scenarios Based on Differentiated Evidence


Pharmaceutical Intermediate Synthesis Requiring High-Purity Starting Material (≥98%)

When ethyl 5-acetyl-2-ethoxybenzoate is employed as a key building block in multi-step API synthesis—particularly where downstream impurity carry-through poses a regulatory or quality risk—procurement of the 98% purity grade from Alfa Aesar (Catalog L14750) is warranted . The 3-percentage-point purity advantage over 95% bulk material reduces the likelihood of unidentified impurity peaks in HPLC monitoring of subsequent intermediates, aligning with ICH Q3A guidelines for impurity control in drug substance manufacturing [1]. This scenario is most relevant when the compound is used within 1–2 synthetic steps of the final API, where intermediate purification opportunities are limited.

Lipophilic Reaction Media and Non-Aqueous Workflow Compatibility

The experimentally determined LogP of 2.46 positions ethyl 5-acetyl-2-ethoxybenzoate as the preferred ester form for synthetic sequences conducted in organic solvents such as dichloromethane, THF, or toluene . The ~10-fold higher octanol/water partition coefficient relative to the free acid analog (5-acetyl-2-ethoxybenzoic acid) ensures efficient phase transfer during aqueous/organic extraction workups and minimizes product loss to the aqueous layer. This property is of practical importance in scale-up campaigns where extraction efficiency directly impacts isolated yield .

Chemoselective Dual-Electrophile Derivatization in Medicinal Chemistry

For medicinal chemistry programs requiring sequential functionalization of a 5-acetyl-2-ethoxybenzene scaffold—such as selective hydrazone formation at the acetyl ketone followed by ester aminolysis—the dual-electrophile architecture of ethyl 5-acetyl-2-ethoxybenzoate offers a strategic advantage over mono-functional analogs [2]. The ortho-ethoxy substituent further modulates the electronic character of the ring, potentially biasing nucleophilic attack toward the less sterically encumbered acetyl position. This scaffold is applicable to the synthesis of benzofuran, coumarin, and benzamide derivatives that are prevalent in gastroprokinetic and 5-HT receptor-targeting libraries .

Crystalline Intermediate Isolation and Automated Solid Dispensing

The melting point of 51–54 °C and crystalline solid morphology of ethyl 5-acetyl-2-ethoxybenzoate support its use in automated synthesis platforms that require reliable solid dispensing and gravimetric accuracy . Unlike liquid or low-melting analogs, this physical form reduces handling losses due to adhesion to vial surfaces and improves the precision of stoichiometric charging in parallel synthesis arrays. Procurement of the higher-purity crystalline material is advised for library synthesis applications where batch-to-batch consistency is critical.

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